molecular formula C10H21NSi B14559969 1-Cyclohexyl-N-(trimethylsilyl)methanimine CAS No. 61861-00-5

1-Cyclohexyl-N-(trimethylsilyl)methanimine

Cat. No.: B14559969
CAS No.: 61861-00-5
M. Wt: 183.37 g/mol
InChI Key: KNWPYIIBMJQQNF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-N-(trimethylsilyl)methanimine is an organic compound with the molecular formula C10H21NSi It is a derivative of methanimine, where the hydrogen atom is replaced by a cyclohexyl group and a trimethylsilyl group

Preparation Methods

The synthesis of 1-Cyclohexyl-N-(trimethylsilyl)methanimine typically involves the reaction of cyclohexylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Cyclohexylamine+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{Cyclohexylamine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Cyclohexylamine+Trimethylsilyl chloride→this compound+Hydrochloric acid

Chemical Reactions Analysis

1-Cyclohexyl-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-N-(trimethylsilyl)methanimine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of silyl groups with biological molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-N-(trimethylsilyl)methanimine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The cyclohexyl group provides steric bulk, influencing the compound’s binding to specific receptors or enzymes. The exact molecular pathways and targets are still being studied.

Comparison with Similar Compounds

1-Cyclohexyl-N-(trimethylsilyl)methanimine can be compared with other similar compounds such as:

    1,1-Diphenyl-N-(trimethylsilyl)methanimine: This compound has a similar structure but with phenyl groups instead of a cyclohexyl group, leading to different chemical and physical properties.

    1-Cyclohexyl-N-methylethanamine: Another related compound with a different substitution pattern, affecting its reactivity and applications.

Properties

CAS No.

61861-00-5

Molecular Formula

C10H21NSi

Molecular Weight

183.37 g/mol

IUPAC Name

1-cyclohexyl-N-trimethylsilylmethanimine

InChI

InChI=1S/C10H21NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3

InChI Key

KNWPYIIBMJQQNF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=CC1CCCCC1

Origin of Product

United States

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